1-(2,6-Dichloro-3-nitrophenyl)ethanone
Overview
Description
1-(2,6-Dichloro-3-nitrophenyl)ethanone is an organic compound with the molecular formula C8H5Cl2NO3. It is characterized by the presence of two chlorine atoms and a nitro group attached to a phenyl ring, along with an ethanone group. This compound is used in various chemical reactions and has applications in scientific research.
Scientific Research Applications
1-(2,6-Dichloro-3-nitrophenyl)ethanone is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,6-Dichloro-3-nitrophenyl)ethanone can be synthesized through several methods. One common method involves the nitration of 2,6-dichloroacetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. The starting material, 2,6-dichloroacetophenone, is subjected to nitration under controlled conditions to ensure high yield and purity. The reaction mixture is then purified through recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichloro-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, appropriate solvents, and sometimes a base to facilitate the reaction.
Oxidation: Potassium permanganate, acidic or basic conditions depending on the desired product.
Major Products Formed
Reduction: 1-(2,6-Dichloro-3-aminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(2,6-Dichloro-3-nitrophenyl)acetic acid.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloro-3-nitrophenyl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atoms can also participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitroacetophenone: Lacks the chlorine atoms, affecting its reactivity and applications.
2,6-Dichloro-4-nitrophenol: Contains a hydroxyl group instead of an ethanone group, leading to different chemical properties.
Uniqueness
1-(2,6-Dichloro-3-nitrophenyl)ethanone is unique due to the combination of its functional groups, which confer specific reactivity patterns and applications. The presence of both chlorine atoms and a nitro group allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-(2,6-dichloro-3-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO3/c1-4(12)7-5(9)2-3-6(8(7)10)11(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMVLFOWONWZFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438595 | |
Record name | 2',6'-DICHLORO-3'-NITROACETOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223785-76-0 | |
Record name | 2',6'-DICHLORO-3'-NITROACETOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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